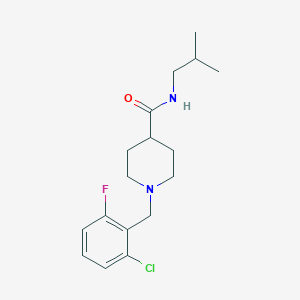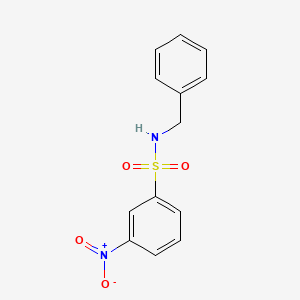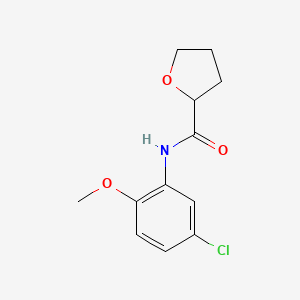![molecular formula C17H12FNO B5030216 2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
2-[2-(4-fluorophenyl)vinyl]-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-fluorophenyl)vinyl]-4-quinolinol, commonly known as FQ, is a synthetic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. FQ is a derivative of quinoline and contains a vinyl group attached to a fluorophenyl ring.
作用机制
The mechanism of action of FQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
FQ has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
FQ has been shown to have a range of biochemical and physiological effects. In cancer cells, FQ induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. FQ also inhibits the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.
In addition, FQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. FQ has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
FQ has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. FQ is also relatively easy to synthesize in large quantities, making it a cost-effective research tool.
However, FQ also has some limitations for lab experiments. FQ is a relatively new compound, and its properties and applications are still being explored. In addition, FQ has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
未来方向
For research on FQ include investigating its potential as an anticancer agent in vivo and exploring its interactions with enzymes and signaling pathways in more detail.
合成方法
The synthesis of FQ involves the reaction of 4-fluorobenzaldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting Schiff base is then reduced to obtain FQ. This method has been optimized to produce high yields of FQ with excellent purity.
科学研究应用
FQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, FQ has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. FQ has also been studied as a potential antiviral agent due to its ability to inhibit viral replication.
In materials science, FQ has been used as a fluorescent probe for the detection of metal ions. FQ exhibits strong fluorescence emission in the presence of certain metal ions such as copper and zinc, making it a useful tool for analytical chemistry applications.
属性
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-13-8-5-12(6-9-13)7-10-14-11-17(20)15-3-1-2-4-16(15)19-14/h1-11H,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCTKGAMQNLME-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)

![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
